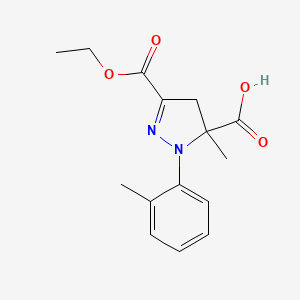

3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Descripción

3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative characterized by a partially saturated five-membered heterocyclic ring. The molecule features:

- Methyl group (-CH₃) at position 5, influencing steric and electronic properties.

- 2-Methylphenyl substituent at position 1, providing aromaticity and modulating solubility.

- Carboxylic acid (-COOH) at position 5, enabling hydrogen bonding and salt formation.

Its structure is likely confirmed via X-ray crystallography (using SHELX programs ) and spectroscopic methods (¹H/¹³C NMR, IR) .

Propiedades

IUPAC Name |

5-ethoxycarbonyl-3-methyl-2-(2-methylphenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-13(18)11-9-15(3,14(19)20)17(16-11)12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZWYCSYTZCYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in reactions involving boronic esters.

Mode of Action

The compound is likely to interact with its targets through a radical approach, as suggested by the catalytic protodeboronation of alkyl boronic esters. This process involves the removal of a boron atom from the boronic ester, which can then be used in further reactions.

Biochemical Pathways

The compound is involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. This process involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule.

Pharmacokinetics

The compound’s stability and reactivity suggest that it could be readily prepared and is generally environmentally benign.

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound might be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions.

Actividad Biológica

3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264045-32-0) belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is with a molecular weight of approximately 290.319 g/mol. The compound features an ethoxycarbonyl group and a methylphenyl moiety, which contribute to its biological properties.

Pharmacological Activity

Research indicates that compounds containing the pyrazole nucleus exhibit various pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. The following sections detail these activities as they relate specifically to 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, a study reported that similar pyrazole compounds exhibited significant inhibition of carrageenan-induced paw edema in rats, suggesting their efficacy as anti-inflammatory agents .

| Compound | Dose (mg/kg) | % Inhibition |

|---|---|---|

| 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | TBD | TBD |

| Indomethacin (Standard) | 10 | 86.72 |

Analgesic Activity

The analgesic properties of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Similar compounds have shown promising results in pain models .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial effects against various bacterial strains. Studies have indicated that modifications in the pyrazole structure can enhance antimicrobial activity against pathogens such as E. coli and S. aureus .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | TBD | TBD |

| Standard Antibiotic | TBD | TBD |

Anticancer Activity

Research has highlighted the potential of pyrazole derivatives in cancer therapy. Some studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Synthesis

The synthesis of 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions. The synthesis pathway can be optimized to yield high purity and yield.

Case Studies

A notable case study involved the synthesis and biological evaluation of various pyrazole derivatives where several showed significant anti-inflammatory and analgesic activities comparable to established NSAIDs . This highlights the potential therapeutic applications of 3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in treating inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse bioactivities, with structural variations significantly impacting their physicochemical and pharmacological profiles. Below is a comparative analysis of the target compound and structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Methyl groups (e.g., 2-methylphenyl in the target compound) improve lipophilicity, favoring membrane permeability .

Synthetic Routes: All analogs share a common synthesis strategy: condensation of carbonyl precursors (e.g., aroylpyruvic acids) with hydrazines or thiosemicarbazides . The target compound likely employs 2-methylacetophenone as a starting material, diverging from bromophenyl derivatives in .

Crystallographic Trends :

- Pyrazoline derivatives often crystallize in centrosymmetric space groups (e.g., P21/c) with hydrogen-bonded networks . The target compound’s crystal structure is expected to follow this pattern.

Biological Potential: Pyrazolines with carboxylic acid moieties (e.g., target compound, ) show promise as enzyme inhibitors or anticancer agents due to hydrogen-bonding capabilities . Thiosemicarbazide-containing analogs (e.g., ) exhibit distinct bioactivities, but the target compound’s methyl and ethoxycarbonyl groups may favor different pharmacological pathways.

Research Findings and Data Gaps

- Spectroscopic Characterization : The target compound’s ¹H NMR is expected to show signals for aromatic protons (δ 6.8–7.3 ppm), ethoxycarbonyl (-COOEt, δ 1.2–1.4 ppm for CH₃), and carboxylic acid (-COOH, δ ~10–12 ppm) .

- Thermal Properties : Melting points for analogs range from 253–255°C () to higher values for nitro-substituted derivatives. The target compound’s melting point is predicted to be ~240–260°C.

- Further studies are needed to explore its therapeutic applications.

Q & A

Q. Critical Variables :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require rigorous drying.

- Catalyst Loading : Excess NaN₃ can lead to side reactions (e.g., over-azidation).

- Temperature Control : Reflux conditions (e.g., THF at 66°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .

How can researchers characterize the purity, stereochemistry, and electronic properties of this compound?

Answer (Basic):

- Purity Analysis :

- Structural Elucidation :

- Electronic Properties :

How can contradictory data in reaction yields or spectroscopic results be systematically analyzed?

Answer (Advanced):

Case Example : Discrepancies in azide cyclization yields (e.g., 40% vs. 70% in similar reactions ):

- Root-Cause Analysis :

- Reagent Purity : Trace moisture in DMF can hydrolyze azides to amines, reducing cyclization efficiency.

- Oxygen Sensitivity : Radical-mediated steps (e.g., using tert-butyl peroxide) may require inert atmospheres.

- Spectroscopic Artifacts : Overlapping NMR peaks (e.g., diastereomers) can be resolved via COSY or NOESY experiments .

- Mitigation : Design control experiments with deuterated solvents or alternative catalysts (e.g., CuI for azide-alkyne cyclization).

What methodologies are recommended for resolving crystal structures and hydrogen-bonding networks of this compound?

Answer (Advanced):

- Crystallography Workflow :

- Data Collection : Use high-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : SHELXT for space group determination and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Hydrogen Bond Analysis : Apply Etter’s graph-set notation (e.g., motifs) to classify intermolecular interactions .

- Key Parameters :

How can computational methods (e.g., DFT) predict reactivity and optimize synthetic pathways?

Answer (Advanced):

- DFT Applications :

- Conformational Analysis : Optimize dihydro-pyrazole ring puckering (e.g., envelope vs. half-chair) using B3LYP/6-311G(d,p) .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C5-methyl vs. ethoxycarbonyl groups).

- Transition State Modeling : Simulate cyclization barriers to compare catalysts (e.g., NaN₃ vs. CuI) .

- Validation : Correlate computed IR/NMR spectra with experimental data (e.g., Δδ < 0.2 ppm for H NMR).

What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

Answer (Advanced):

- Degradation Studies :

- pH Stability : Incubate in buffered solutions (pH 1–13) at 37°C, monitoring via HPLC for hydrolysis (e.g., ester → carboxylic acid) .

- Thermal Analysis : TGA/DSC to identify decomposition onset temperatures (e.g., >200°C indicates thermal robustness).

- Mechanistic Insights :

- Hydrolysis Pathways : Acid-catalyzed cleavage of the ethoxycarbonyl group likely proceeds via a tetrahedral intermediate.

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., quinone formation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.